2-Methylheptane-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptane-2,6-diol is an organic compound with the molecular formula C8H18O2 It is a branched-chain diol, meaning it has two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylheptane-2,6-diol can be synthesized through several methods. One common approach involves the hydroformylation of 2-methyl-1-heptene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the double bond, which is then reduced to a hydroxyl group (-OH) during hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These reactions are carried out under controlled conditions, including high pressure and temperature, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylheptane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2-Methylheptane-2,6-diol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylheptane-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with active sites of enzymes or binding to receptor sites. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylhexane-2,6-diol: Similar structure but with one less carbon atom.
2-Methylheptane-2,5-diol: Similar structure but with hydroxyl groups on different carbon atoms.
2-Methylheptane-2,4-diol: Another isomer with hydroxyl groups on different carbon atoms.
Uniqueness
2-Methylheptane-2,6-diol is unique due to its specific arrangement of hydroxyl groups, which influences its chemical reactivity and interactions. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
73304-48-0 |
---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-methylheptane-2,6-diol |
InChI |
InChI=1S/C8H18O2/c1-7(9)5-4-6-8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
IOMHEFJNPZANMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.